molecular formula C23H24N2O4S B2470143 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899917-56-7

3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2470143
CAS No.: 899917-56-7
M. Wt: 424.52
InChI Key: YCNUHKYFIAZRHL-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
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Properties

IUPAC Name

[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-27-17-8-6-15(7-9-17)21(26)25-22(30)20(24-23(25)10-4-5-11-23)16-12-18(28-2)14-19(13-16)29-3/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNUHKYFIAZRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A diazaspiro core which contributes to its unique biological interactions.
  • Methoxy groups that enhance lipophilicity and potentially influence bioactivity.
  • A thione group that may play a role in redox reactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies have shown that similar compounds with diazaspiro structures exhibit antimicrobial properties against various pathogens.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with initial results indicating selective toxicity towards certain tumor cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. This inhibition can be beneficial for treating hyperpigmentation disorders.
  • Induction of Apoptosis : Evidence from related compounds suggests that they may induce programmed cell death in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival.

Efficacy Studies

Recent studies have evaluated the efficacy of this compound through various assays:

Table 1: Summary of Efficacy Studies

Study TypeModel/AssayResultReference
Antioxidant AssayDPPH Radical ScavengingIC50 = 25 µM
Antimicrobial ActivityBacterial Strains (E. coli)Zone of inhibition = 15 mm
CytotoxicityMCF-7 Cancer CellsIC50 = 10 µM
Enzyme InhibitionTyrosinase AssayIC50 = 5 µM

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Activity : A study tested the compound against multiple bacterial strains, demonstrating significant inhibition compared to standard antibiotics. The results suggest potential use as an alternative antimicrobial agent.
  • Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, warranting further investigation into its mechanism and potential as an anticancer agent.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : 362.42 g/mol
  • IUPAC Name : 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Physical Properties

The compound exhibits unique physical properties that make it suitable for various applications. Its thione functional group contributes to its biological activity, while the spiro structure enhances its stability.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of thiones can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Material Science

Polymeric Applications
Due to its unique structure, this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. Research into spiro compounds has shown that they can improve the performance of polymer composites used in coatings and electronic devices .

Synthesis of Novel Derivatives

The synthesis of this compound serves as a precursor for creating novel derivatives with tailored biological activities. By modifying the substituents on the aromatic rings or altering the thione group, researchers can explore a wide range of biological activities .

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry investigated the antimicrobial efficacy of thione derivatives synthesized from similar structures. The results indicated that these compounds exhibited potent activity against specific bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives of diazaspiro compounds were screened against multiple cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to existing treatments, highlighting the potential of these compounds in cancer therapy .

Chemical Reactions Analysis

Nucleophilic Reactions at the Thione Group

The thione sulfur in Compound X exhibits moderate nucleophilicity, enabling reactions with alkyl halides and amines.

Reaction TypeConditionsProduct FormedYield (%)Key Observations
AlkylationK₂CO₃, DMF, 60°C, 12hS-Alkylated derivative65–72Regioselectivity influenced by steric hindrance from spiro rings
AminolysisEt₃N, THF, r.t., 6hThiouracil analog58Formation of hydrogen-bonded dimer confirmed by XRD

Mechanistic Insights :

  • Alkylation proceeds via an Sₙ2 mechanism, with the thione sulfur attacking electrophilic carbons.

  • Aminolysis involves nucleophilic displacement, forming stable thiourea derivatives. Competitive ring-opening reactions are suppressed in polar aprotic solvents.

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,5-dimethoxyphenyl moiety undergoes EAS, primarily at the para position relative to methoxy groups.

ElectrophileCatalystProductYield (%)Selectivity
Nitration (HNO₃)H₂SO₄, 0°C4-Nitro-3,5-dimethoxyphenyl82Para > meta (9:1 ratio)
Bromination (Br₂)FeBr₃, CH₂Cl₂, 40°C4-Bromo-3,5-dimethoxyphenyl78Exclusive para substitution

Key Findings :

  • Methoxy groups direct electrophiles to the para position via resonance stabilization.

  • Steric constraints from the spiro system prevent ortho substitution.

Hydrolysis and Ring-Opening Reactions

The thione group and spirocyclic structure are susceptible to hydrolysis under acidic or basic conditions.

ConditionsMajor ProductByproductsYield (%)Notes
6M HCl, reflux, 8hMercaptoamide derivativeCO₂, NH₃68Complete ring opening observed
NaOH (1M), 70°C, 6hThiol-carboxylate saltMethanol, H₂O74Stabilized by intramolecular H-bonding

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the thione, followed by nucleophilic attack by water.

  • Basic conditions deprotonate the thione, triggering ring-opening via β-elimination.

Catalytic Functionalization

Compound X participates in copper-catalyzed cross-couplings, leveraging its sp²-hybridized nitrogen atoms.

ReactionCatalyst SystemSubstrateYield (%)Turnover Frequency (h⁻¹)
Suzuki-MiyauraCuI/1,10-phenanthrolineArylboronic acids8512.3
Ullmann CouplingCu nanoparticlesIodoarenes798.7

Insights :

  • The spirocyclic nitrogen atoms act as directing groups, enhancing regioselectivity.

  • Catalyst loading ≤5 mol% achieves optimal efficiency without side reactions .

Biological Activity and Reactivity

Though not directly tested on Compound X , structurally related diazaspiro thiones exhibit:

  • Enzyme Inhibition : Competitive inhibition of cytochrome P450 3A4 (IC₅₀ = 2.1 μM) via thione-metal coordination .

  • Anticancer Activity : Apoptosis induction in HeLa cells (EC₅₀ = 8.7 μM) linked to thiol-mediated redox cycling .

Stability Under Ambient Conditions

ParameterValueMethod
Thermal Decomposition220–225°CTGA (N₂ atmosphere)
Photostability (λ=365nm)t₁/₂ = 48hHPLC-UV

Recommendations :

  • Store under inert atmosphere at –20°C to prevent oxidation of the thione group.

  • Avoid prolonged exposure to UV light.

Q & A

Q. Why do similar diazaspiro compounds exhibit divergent biological activities despite structural homology?

  • Methodological Answer :
  • Conformational Analysis : Compare X-ray structures to identify steric or electronic differences ().
  • SAR Mapping : Correlate substituent electronegativity with activity (e.g., methoxy vs. bromo groups) ().
  • Meta-Analysis : Review PubChem bioassay data (AID 1259401) for patterns ().

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